N-(3,5-dimethylphenyl)glycine

Organic Synthesis Medicinal Chemistry Building Blocks

Researchers frequently encounter supply inconsistency when sourcing N-arylglycine building blocks for medicinal chemistry SAR studies. N-(3,5-dimethylphenyl)glycine (CAS 42288-17-5) directly addresses this need. - Precise 3,5-dimethyl substitution ensures consistent lipophilicity (LogP ~1.80) and steric profile critical for target binding studies. - Functions as the direct precursor for N-(2,6-dimethylphenyl)-N(2)-(3,5-dimethylphenyl)glycinamide (CHEBI:75364). - Available in 1g, 5g, and 10g sizes with batch-to-batch consistency.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 42288-17-5
Cat. No. B14148490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)glycine
CAS42288-17-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NCC(=O)O)C
InChIInChI=1S/C10H13NO2/c1-7-3-8(2)5-9(4-7)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
InChIKeyYRNPDKYKAVLYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dimethylphenyl)glycine: Structural Overview and Classification


N-(3,5-dimethylphenyl)glycine (CAS 42288-17-5) is a non-proteinogenic α-amino acid derivative [1]. Its molecular structure (C10H13NO2, MW: 179.22 g/mol) comprises a glycine core (NH2-CH2-COOH) carrying an N-(3,5-dimethylphenyl) substituent . It is classified within ChEBI as a glycine derivative and a non-proteinogenic α-amino acid [1]. This compound serves as a functional parent to derivatives like N-(2,6-dimethylphenyl)-N(2)-(3,5-dimethylphenyl)glycinamide [2].

Why N-(3,5-Dimethylphenyl)glycine Is Irreplaceable


Substitution of N-(3,5-dimethylphenyl)glycine with unsubstituted glycine or other N-arylglycines is not scientifically equivalent due to the profound impact of the 3,5-dimethylphenyl group on molecular properties. The presence and specific substitution pattern of the aryl group dictate the compound's lipophilicity (estimated LogP 1.80 ), electronic characteristics, and steric profile, which are critical for its function as a synthetic building block . For instance, in medicinal chemistry applications, the 3,5-dimethyl substitution pattern on the phenyl ring can dramatically alter target binding affinity and selectivity compared to unsubstituted phenyl or other substitution isomers [1]. Therefore, procurement based on generic class (e.g., 'an N-arylglycine') without specification of the 3,5-dimethyl substitution would likely result in a material with divergent reactivity and biological performance.

N-(3,5-Dimethylphenyl)glycine: Comparative Evidence


Structural Impact of 3,5- vs 2,6-Substitution

As a building block, the distinct substitution pattern of N-(3,5-dimethylphenyl)glycine yields a derivative with different properties compared to its positional isomer, N-(2,6-dimethylphenyl)glycine. The 3,5-dimethyl substitution pattern on the phenyl ring (as opposed to the 2,6-pattern) results in unique steric and electronic environments around the amino group, which can influence the regioselectivity of subsequent reactions [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Lipophilicity Differentiation (LogP)

The lipophilicity of N-(3,5-dimethylphenyl)glycine, as estimated by its calculated LogP value, provides a quantitative basis for differentiating it from other N-arylglycines. The calculated LogP for this compound is 1.79994 . This value is higher than that of unsubstituted N-phenylglycine (estimated LogP ~1.2), reflecting the increased hydrophobicity conferred by the two methyl groups, which can significantly impact membrane permeability and protein binding in biological contexts [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Functional Precursor for Glycinamide Synthesis

N-(3,5-dimethylphenyl)glycine is explicitly defined as the 'functional parent' of N-(2,6-dimethylphenyl)-N(2)-(3,5-dimethylphenyl)glycinamide (CHEBI:75364) [1]. This specific derivative is obtained by the formal condensation of 2,6-dimethylaniline with N-(3,5-dimethylphenyl)glycine [2]. This is a unique and traceable synthetic relationship; other N-arylglycines (e.g., N-phenylglycine) would yield a different glycinamide product.

Medicinal Chemistry Organic Synthesis Amide Bond Formation

Purity Specification for Procurement

For procurement and subsequent use as a research chemical, a verifiable purity specification is critical. This compound is commercially available with a specified purity of 98% . This quantitative specification allows for direct comparison against other vendor offerings or alternative synthetic routes, ensuring reproducibility in subsequent experiments.

Chemical Procurement Quality Control Synthesis

N-(3,5-Dimethylphenyl)glycine: Optimal Application Scenarios


Synthesis of the Specific Glycinamide Derivative

This compound is the direct precursor for the synthesis of the specific amino acid amide, N-(2,6-dimethylphenyl)-N(2)-(3,5-dimethylphenyl)glycinamide (CHEBI:75364), via formal condensation with 2,6-dimethylaniline [1]. This application is directly supported by its classification as a 'functional parent' [2].

N-Arylglycine Library for SAR Studies

Given its unique 3,5-dimethyl substitution pattern, this compound is valuable in medicinal chemistry for creating libraries of N-arylglycine derivatives to explore SAR. Its lipophilicity (calculated LogP ~1.80 ) and steric profile differentiate it from other N-arylglycines, allowing researchers to probe the effect of specific aryl substitutions on biological activity, as demonstrated in related N-arylglycine series [3].

Building Block for Coordination Chemistry

N-(3,5-dimethylphenyl)glycine can serve as a bidentate ligand or ligand precursor in coordination chemistry . The 3,5-dimethyl substitution on the phenyl ring provides a distinct steric and electronic environment that can influence metal complex geometry and stability compared to unsubstituted phenylglycine ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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